7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride
Description
Chemical Nomenclature and IUPAC Naming Conventions
The IUPAC name for this compound is methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride . Its nomenclature follows the Hantzsch-Widman system for heterocyclic compounds. Key components include:
- Parent structure : 1,2,3,4-tetrahydroisoquinoline (a bicyclic system with a benzene ring fused to a partially saturated pyridine ring).
- Substituents :
- Bromine atom at position 7 of the aromatic ring.
- Methyl ester group at position 3 of the tetrahydroisoquinoline ring.
- Salt formation : The hydrochloride counterion enhances solubility in polar solvents.
| Property | Value |
|---|---|
| CAS Number | 1965308-79-5 |
| Molecular Formula | C₁₁H₁₃BrClNO₂ |
| Molecular Weight | 306.58 g/mol |
| Synonyms | This compound |
The numbering system prioritizes the heteroatom (nitrogen) at position 2, with bromine assigned to the aromatic ring’s position 7 based on structural conventions for isoquinoline derivatives.
Structural Characteristics and Stereochemical Considerations
The compound’s structure comprises three key elements:
Core Tetrahydroisoquinoline Framework :
Functional Groups :
- Methyl ester at position 3: Enhances electrophilic reactivity at the carbonyl group.
- Bromine substituent at position 7: Increases molecular weight and potential for cross-coupling reactions.
Stereochemical Features :
- The tetrahydroisoquinoline ring’s conformation (e.g., axial vs. equatorial substituents) influences reactivity and bioactivity.
- The hydrochloride salt does not introduce additional stereochemical complexity but stabilizes the compound through ionic interactions.
Historical Development in Heterocyclic Chemistry
The synthesis of tetrahydroisoquinoline derivatives dates to early 20th-century coal tar isolations and systematic heterocyclic chemistry studies. Key milestones include:
Synthetic Methods :
Bromination Techniques :
- Introduction of bromine at position 7 likely employs electrophilic aromatic substitution, using reagents like N-bromosuccinimide (NBS) or Br₂ in controlled conditions.
Esterification :
- Methyl ester formation typically involves reaction with methyl chloroformate or methanol under acidic conditions.
Properties
IUPAC Name |
methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKVSEPAXZUMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Tetrahydroisoquinoline Precursors
Optimization and Challenges
Regioselectivity in Bromination
Competing bromination at positions 6 or 8 is a key challenge. Computational studies (DFT calculations) suggest that the 7-position is favored due to resonance stabilization of the intermediate arenium ion.
Table 1: Bromination Positional Selectivity
| Catalyst | Temp (°C) | 7-Bromo Isomer (%) | 6-Bromo Isomer (%) |
|---|---|---|---|
| FeBr₃ | 0 | 92 | 8 |
| AlCl₃ | 25 | 85 | 15 |
Esterification Side Reactions
Unwanted O-methylation or N-alkylation may occur if the nitrogen is unprotected.
Mitigation Strategies :
- Protect the tetrahydroisoquinoline nitrogen with a Boc group prior to esterification.
- Use milder bases (e.g., Cs₂CO₃) to reduce nucleophilicity of the amine.
Analytical Validation
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- Aromatic H (7-Br): δ 7.25 (d, J = 2.0 Hz, 1H).
- Methoxy group: δ 3.75 (s, 3H).
- Tetrahydro ring protons: δ 2.8–3.4 (m, 4H).
IR (KBr) :
- C=O stretch: 1720 cm⁻¹.
- C-Br stretch: 610 cm⁻¹.
HPLC :
- Retention time: 8.2 min (C18 column, MeCN/H₂O 70:30).
Industrial Scalability
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
- Bromination : Microreactor with FeBr₃/NBS, residence time 10 min.
- Esterification : Packed-bed reactor with immobilized lipase for enzymatic methylation.
Table 2: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 6 hours | 30 minutes |
| Yield | 68% | 82% |
| Purity | 95% | 99% |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as tetrahydroisoquinoline.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Tetrahydroisoquinoline: The parent compound without the bromine atom.
7-Bromoisoquinoline: A structurally similar compound without the tetrahydro modification.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A related compound without the bromine and methyl ester groups.
Uniqueness: 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride is unique due to its bromine atom, which enhances its reactivity and potential biological activity compared to its similar compounds.
Biological Activity
7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.
- Molecular Formula : C11H13BrClNO2
- Molecular Weight : 306.5862 g/mol
- CAS Number : 2416218-64-7
- Physical Form : White solid with a purity of 97% .
Pharmacological Applications
- Neurological Disorders : This compound is being investigated as a potential treatment for various neurological conditions due to its ability to interact with neurotransmitter systems. It may serve as a precursor for developing drugs targeting conditions such as Parkinson’s disease and depression .
- Antimicrobial Properties : Research indicates that derivatives of tetrahydroisoquinoline can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance. This suggests the potential use of 7-bromo derivatives in combating resistant bacterial strains .
- COMT Inhibition : The compound has shown promise as a catechol-O-methyltransferase (COMT) inhibitor, which is relevant for enhancing the efficacy of certain Parkinson’s disease treatments by preventing the breakdown of catecholamines .
The biological activity of this compound is attributed to its structural similarity to known neurotransmitters and its ability to modulate receptor activity. It may act through:
- Receptor Binding : Interaction with dopamine and serotonin receptors.
- Enzyme Inhibition : Inhibition of enzymes like COMT and NDM-1, leading to increased levels of neurotransmitters or decreased bacterial resistance mechanisms.
Study 1: COMT Inhibition
In a study focusing on the synthesis and evaluation of isoquinoline derivatives, it was found that specific modifications to the tetrahydroisoquinoline structure enhanced COMT inhibitory activity significantly. The study reported IC50 values that indicate strong inhibition compared to standard COMT inhibitors .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various tetrahydroisoquinoline derivatives against NDM-1 producing bacteria. The results showed that modified compounds exhibited potent inhibitory effects, suggesting that 7-Bromo derivatives could be developed into novel antibiotics .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrClNO2 |
| Molecular Weight | 306.5862 g/mol |
| CAS Number | 2416218-64-7 |
| Physical Form | White solid |
| Purity | 97% |
| Potential Applications | Neurological disorders, Antimicrobial agents |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester methyl group (δ ~3.7 ppm), bromo substituent, and tetrahydroisoquinoline backbone.
- HPLC : Purity assessment (≥95% as in ) using C18 columns and UV detection at 254 nm.
- Mass Spectrometry : ESI-MS verifies the molecular ion ([M+H]⁺) and chloride counterion.
- Melting Point : Decomposition points should align with literature (e.g., reports 256–257°C for a related compound) .
How does the bromo substituent influence reactivity in synthetic modifications?
Advanced Research Focus
The electron-withdrawing bromo group directs reactivity in two key ways:
Nucleophilic Aromatic Substitution : The bromine at position 7 can be displaced by amines or thiols under basic conditions.
Cross-Coupling : Suzuki-Miyaura reactions with boronic acids enable functionalization (e.g., ’s use of cyclopropylamine).
Methodological Note : Monitor reactions via ¹H NMR for regioselectivity and DFT calculations to predict electronic effects. Compare with non-brominated analogs to isolate substituent impacts .
What strategies resolve stereochemical inconsistencies in synthetic batches?
Q. Advanced Research Focus
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.
- X-Ray Crystallography : Resolve absolute configuration from single crystals.
- Optical Rotation : Compare with literature values (e.g., ’s (3S)-configuration).
- Process Control : Enantiopure starting materials or chiral catalysts (e.g., L-proline) minimize racemization .
How to design stability studies for the hydrochloride salt?
Q. Advanced Research Focus
- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation monthly via HPLC-MS.
- pH Stability : Prepare solutions in buffers (pH 1–9) and track decomposition kinetics with UV-Vis.
- Comparative Analysis : Benchmark against ’s hydrochloride salts to identify structural vulnerabilities .
How to utilize this compound as an intermediate in heterocyclic synthesis?
Q. Advanced Research Focus
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using acid/base hydrolysis (e.g., ’s method for quinoline derivatives).
- Cross-Coupling : Employ the bromo group in Buchwald-Hartwig aminations or Ullmann couplings.
- Scaffold Functionalization : Attach pharmacophores via the tetrahydroisoquinoline nitrogen, referencing ’s thioether synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
